molecular formula C22H25N3O3S2 B2918378 2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1252816-68-4

2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2918378
CAS No.: 1252816-68-4
M. Wt: 443.58
InChI Key: YCHLAVGCRLGCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidinone derivative characterized by a complex heterocyclic scaffold. Its structure features:

  • A thieno[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system known for its pharmacological relevance in kinase inhibition and anticancer activity.
  • A 6-methyl-3,4-dihydro-2H-1,4-benzoxazine moiety linked via a sulfanyl-acetyl group (–S–CH2–CO–) at position 2 of the pyrimidinone ring.

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., –8) suggest applications in drug discovery, particularly in targeting enzymes or receptors involving sulfur-mediated interactions .

Properties

IUPAC Name

3-(3-methylbutyl)-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14(2)6-8-25-21(27)20-16(7-11-29-20)23-22(25)30-13-19(26)24-9-10-28-18-5-4-15(3)12-17(18)24/h4-5,7,11-12,14H,6,8-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHLAVGCRLGCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CCC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine framework with a benzoxazine moiety. The presence of sulfur and various functional groups suggests diverse biological activity.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Anticancer Activity : Many thieno[3,2-d]pyrimidines have shown promise against various cancer cell lines. For instance, related compounds have been reported to inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values in the micromolar range .
  • Antimicrobial Properties : Compounds derived from benzoxazines have demonstrated antibacterial and antifungal activities. The presence of the sulfanyl group may enhance these effects by increasing membrane permeability or disrupting cellular functions .
  • Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

The mechanisms behind the biological activity of this compound can be attributed to several factors:

  • Enzyme Inhibition : Many thieno[3,2-d]pyrimidines act as enzyme inhibitors, particularly against kinases involved in cancer progression.
  • DNA Interaction : The ability to intercalate into DNA or bind to specific DNA sequences can lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on a series of benzoxazine derivatives revealed significant anticancer activity against MCF-7 and Bel-7402 cell lines, with some compounds exhibiting IC50 values lower than 30 μM .
  • Another investigation into thieno[3,2-d]pyrimidine derivatives found that modifications at specific positions enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Data Summary Table

Activity TypeCompound ExampleCell Line/PathogenIC50 (μM)
AnticancerThieno[3,2-d]pyrimidineHCT-1166.2
AnticancerBenzoxazine derivativeT47D27.3
AntimicrobialSulfanyl derivativeE. coli<10
Anti-inflammatoryVarious derivativesIn vitro modelsN/A

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name / Identifier Molecular Formula Molecular Weight Substituents (Positions) Key Structural Features
Target Compound C21H23N3O3S2 ~445.5 (calc.) - 3-(3-methylbutyl)
- 2-[6-methylbenzoxazinyl-sulfanylacetyl]
Bulky alkyl chain; benzoxazine with methyl group
3-ethyl analog C19H19N3O3S2 401.5 - 3-ethyl
- 2-[6-methylbenzoxazinyl-sulfanylacetyl]
Shorter alkyl chain; otherwise identical
2-[(4-methylbenzyl)sulfanyl]-3-(4-nitrophenyl) analog C21H19N3O3S2 441.5 - 3-(4-nitrophenyl)
- 2-(4-methylbenzylsulfanyl)
Nitrophenyl group enhances electron-withdrawing effects
Allyl-substituted analog with dimethoxy groups C24H26N2O4S2 470.6 - 3-allyl
- 4,5-dimethoxy-2-methylphenyl substituent
Increased oxygen content; allyl group for reactivity

Key Observations:

  • The 4-nitrophenyl group in introduces strong electron-withdrawing effects, which may influence redox activity or binding to nitroreductase enzymes .
  • The allyl substituent in provides a reactive site for further functionalization (e.g., Michael addition) .

Critical Differences :

  • The 3-methylbutyl group in the target compound may require longer reaction times or elevated temperatures due to steric hindrance compared to smaller alkyl chains.
  • The nitrophenyl analog () likely necessitates protection/deprotection steps to prevent nitro group reduction during synthesis .

Pharmacological Implications

  • Benzoxazine Moiety : The 6-methyl group in the target compound and its analogs may enhance metabolic stability compared to unsubstituted benzoxazines .
  • Sulfanyl Linker : The –S–CH2–CO– group in the target compound and analogs (–8) could facilitate hydrogen bonding or disulfide-mediated interactions with biological targets .
  • Substituent Effects :
    • Bulky groups (e.g., 3-methylbutyl) may improve oral bioavailability but reduce solubility.
    • Electron-withdrawing groups (e.g., nitro in ) could modulate enzyme inhibition potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.